molecular formula C12H16N2O2 B071951 Methyl 3-(piperazin-1-YL)benzoate CAS No. 179003-08-8

Methyl 3-(piperazin-1-YL)benzoate

Cat. No. B071951
M. Wt: 220.27 g/mol
InChI Key: SYCUTYNFOZSYJF-UHFFFAOYSA-N
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Patent
US07807672B2

Procedure details

To a mixture containing piperazine-1-carboxylic acid tert-butyl ester (400 mg, 2.16 mmol), 3-bromo-benzoic acid methyl ester (547 mg, 2.56 mmol), Pd(AcO) (32 mg, 0.14 mmol), 2-(di-t-butylphosphino)biphenyl (80 mg, 0.28 mmol) and sodium t-butoxide (400 mg, 4 mmol) in toluene (20 mL) was degassed with Ar. The reaction mixture was heated at 50 C for overnight. At the end of reaction, ethyl acetate was added and the mixture was filter through celite. After removal of solvent, TFA was added to the residue. The reaction mixture was stirred at ambient temperature for 1 hour. The excess TFA was removed under vacuum and the residue was purified using prep-HPLC to give desired product (250 mg, 37% yield for two steps) as TFA salt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
547 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(AcO)
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[CH3:14][O:15][C:16](=[O:24])[C:17]1[CH:22]=C[CH:20]=[C:19](Br)[CH:18]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC(C)([O-])C.[Na+].C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[CH3:14][O:15][C:16](=[O:24])[C:17]1[CH:18]=[CH:19][CH:20]=[C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
547 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)Br)=O
Name
Pd(AcO)
Quantity
32 mg
Type
reactant
Smiles
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
400 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Ar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50 C for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
At the end of reaction, ethyl acetate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filter through celite
CUSTOM
Type
CUSTOM
Details
After removal of solvent, TFA
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The excess TFA was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.